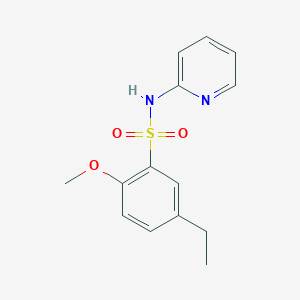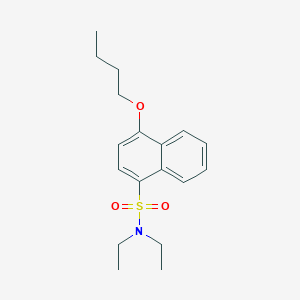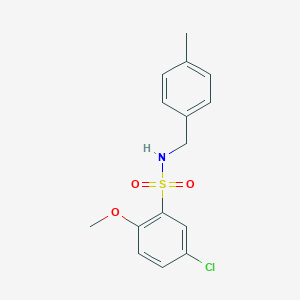
Cambridge id 6399369
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6399369 is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a synthetic small molecule that has been found to have a range of biological activities.
Wirkmechanismus
The mechanism of action of Cambridge id 6399369 is not fully understood, but it is believed to involve the inhibition of specific cellular signaling pathways. Studies have shown that this compound can inhibit the activity of several key proteins involved in cell growth and survival. Additionally, it has been found to have anti-inflammatory and immunomodulatory properties.
Biochemical and physiological effects:
Cambridge id 6399369 has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. Additionally, it has been found to have anti-inflammatory and immunomodulatory effects. In vivo studies have shown that Cambridge id 6399369 can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cambridge id 6399369 in lab experiments is its versatility. This compound has been found to have potential in a wide range of research areas, making it a valuable tool for researchers. Additionally, the synthetic nature of this compound allows for precise control over its chemical structure and purity. However, one limitation of using Cambridge id 6399369 in lab experiments is its cost. This compound can be expensive to obtain, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving Cambridge id 6399369. One area of research that is currently being explored is the development of more potent and selective analogs of this compound. Additionally, research is being conducted to better understand the mechanism of action of Cambridge id 6399369 and its potential in the treatment of various diseases. Another area of research that is gaining attention is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Overall, the potential of Cambridge id 6399369 in various research areas makes it an exciting area of study for scientists.
In conclusion, Cambridge id 6399369 is a synthetic small molecule that has shown potential in various scientific research applications. Its versatility and potential in the treatment of diseases make it an exciting area of study for scientists. Further research is needed to fully understand the mechanism of action of this compound and its potential in various research areas.
Synthesemethoden
The synthesis method for Cambridge id 6399369 involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are not widely available, as it is a proprietary method developed by the manufacturer. However, it is known that the synthesis method involves the use of several chemical reactions and purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6399369 has been found to have potential in various scientific research applications. One of the most promising areas of research is in the field of cancer biology. Studies have shown that Cambridge id 6399369 has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Other areas of research that Cambridge id 6399369 has been investigated for include inflammation, immunology, and infectious diseases.
Eigenschaften
Produktname |
Cambridge id 6399369 |
|---|---|
Molekularformel |
C12H10Cl2N2O2S |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2,4-dichloro-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
SWSNAQIEKPAXDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)



![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)


![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)


